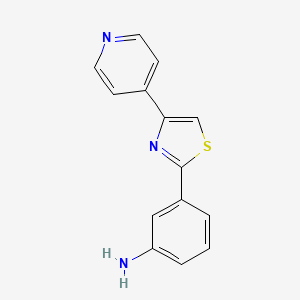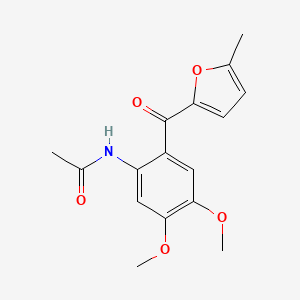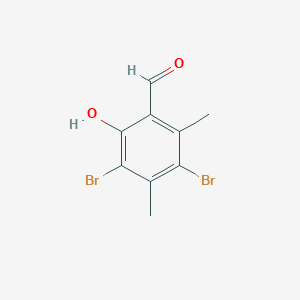![molecular formula C17H14N2O2 B1638736 3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638736.png)
3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid is a compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, drug development, and agricultural products. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused bicyclic system containing both imidazole and pyridine rings, with a p-tolyl group and an acrylic acid moiety attached.
Vorbereitungsmethoden
The synthesis of 3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acrylic acid moiety can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine are known to block γ-aminobutyric acid (GABA) receptors, leading to their use as hypnotic agents . The compound may also inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid can be compared with other similar compounds such as:
Alpidem: An anxiolytic agent with a similar structure and mechanism of action.
Neocapidem and Saripidem: These compounds are also anxiolytic agents derived from imidazo[1,2-a]pyridine.
The uniqueness of 3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid lies in its specific substitution pattern and the presence of the acrylic acid moiety, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C17H14N2O2 |
|---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(E)-3-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H14N2O2/c1-12-5-7-13(8-6-12)17-14(9-10-16(20)21)19-11-3-2-4-15(19)18-17/h2-11H,1H3,(H,20,21)/b10-9+ |
InChI-Schlüssel |
GXSAGYCZQBHMCA-MDZDMXLPSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)/C=C/C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-Chloro-6-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1638663.png)










![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid](/img/structure/B1638716.png)

